molecular formula C9H5BrFNO B3058870 7-Bromo-6-fluoroisoquinolin-1(2H)-one CAS No. 923022-43-9

7-Bromo-6-fluoroisoquinolin-1(2H)-one

Cat. No. B3058870
CAS RN: 923022-43-9
M. Wt: 242.04
InChI Key: QLALLSRWJRAJOS-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoroisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Scientific Research Applications

Resonance Raman Characterization and Ground-State Forms

The 8-bromo-7-hydroxyquinolinyl group (BHQ), a derivative closely related to 7-Bromo-6-fluoroisoquinolin-1(2H)-one, has been studied for its various forms in aqueous solutions. Through absorption and resonance Raman spectroscopic methods, the behavior of BHQ in different environments was examined, offering insights into the properties of such compounds in aqueous solutions, which is vital for understanding their interactions in biological systems (An et al., 2009).

Synthesis of Fluorinated Heterocycles

In the field of pharmaceuticals and agrochemicals, fluorinated heterocycles are significant. A study on the synthesis of various types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrated the potential applications of such compounds in drug development and agricultural chemicals. This research is indicative of the utility of similar compounds like 7-Bromo-6-fluoroisoquinolin-1(2H)-one in synthesizing useful chemical entities (Wu et al., 2017).

Photolabile Protecting Groups

Compounds like 8-bromo-7-hydroxyquinoline (BHQ), which have properties similar to 7-Bromo-6-fluoroisoquinolin-1(2H)-one, have been explored for their use as photolabile protecting groups. These groups can be efficiently photolyzed, showcasing the potential of such compounds in biological and chemical research, particularly in controlled release applications (Fedoryak & Dore, 2002).

Magnetic Properties in Molecular Solids

A study on the magnetic properties of molecular solids based on ion-pair complexes involving similar compounds provides insights into the potential applications of 7-Bromo-6-fluoroisoquinolin-1(2H)-one in materials science, particularly in the development of new magnetic materials (Ni et al., 2005).

Drug Discovery and Synthesis Optimization

In the realm of drug discovery, the synthesis of key intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline, which shares structural features with 7-Bromo-6-fluoroisoquinolin-1(2H)-one, demonstrates the importance of such compounds in pharmaceutical research. The optimization of synthetic routes for these intermediates is crucial for the efficient production of potential drug candidates (Nishimura & Saitoh, 2016).

Spiropyrans and Spirooxazines

Research on the formylation of hydroxyquinoline derivatives, which are structurally related to 7-Bromo-6-fluoroisoquinolin-1(2H)-one, and their subsequent reactions, contributes to the understanding of photochromic materials. Such studies are essential for developing materials that change color in response to light, with applications in displays and sensors (Voloshin et al., 2008).

Synthesis of Isoquinoline Derivatives

The synthesis of various isoquinoline derivatives, including those structurally similar to 7-Bromo-6-fluoroisoquinolin-1(2H)-one, is crucial in medicinal chemistry. These compounds serve as building blocks for numerous pharmaceuticals and have wide-ranging applications in drug development (Zlatoidský & Gabos, 2009).

Molecular Modifications and Medicinal Relevance

The modification of isoquinoline scaffolds, as exemplified by the work on diazo homophthalimides, highlights the versatility and medicinal relevance of compounds like 7-Bromo-6-fluoroisoquinolin-1(2H)-one. Such research underpins the development of novel pharmaceuticals and therapeutics (Golushko et al., 2019).

properties

IUPAC Name

7-bromo-6-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLALLSRWJRAJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733083
Record name 7-Bromo-6-fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923022-43-9
Record name 7-Bromo-6-fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-6-fluoro-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

12.9 g (49.5 mmol) 7-bromo-1-chloro-6-fluoro-isoquinoline (94) were dissolved in 250 ml of acetic acid. After addition of 38.7 g (0.5 mol) of ammonium acetate, the solution is stirred at 100° C. After 3 h, the solvent was removed under reduced pressure and the residue was poured into water. The precipitate is filtered and dried to yield 9.91 g (83%) of the title compound. Rt=1.15 min (Method C). Detected mass: 242.2/244.1 (M+H+).
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83%

Synthesis routes and methods III

Procedure details

To a solution of 4.0 g (16.3 mmol) of 3-(4-bromo-3-fluoro-phenyl)-acrylic acid in 60 mL acetone were subsequently added at 0-5° C. 2.0 g (19.6 mmol) triethylamine in 10 mL of acetone followed by 2.3 g (21.2 mmol) of ethyl chloroformate in 10 mL of acetone. After stirring for 1 h at 0-5° C. a solution of 1.6 g (24.5 mmol) of sodium azide in 9 mL of water was added. After stirring for 1 additional h the reaction mixture was poured onto 200 mL ice water and extraced with chloroform twice. The organic phase was dried over magnesium sulfate, 24 mL of diphenylether were added and the chloroform was cautiously removed in vacuo. The residue was then added dropwise into 60 mL of diphenylether, which had been preheated to 250° C. After complete addition the reaction mixture was stirred for additional 30 minutes at 230-250° C. After cooling down to 100° C. the reaction mixture was poured into 100 mL of heptane and after further cooling in an ice bath the precipitated product was filtered by suction and 2.4 g of crude 7-bromo-6-fluoro-2H-isoquinolin-1-one were obtained.
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200 mL
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10 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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